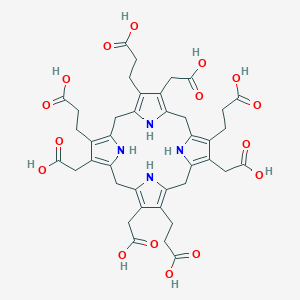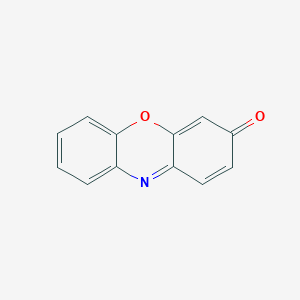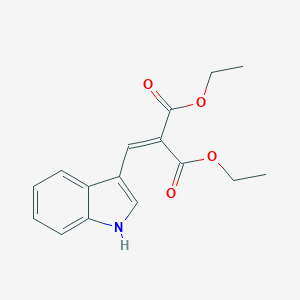
Uroporphyrinogen III
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uroporphyrinogen III is synthesized from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The conversion involves a reversal of the last pyrrole unit and a condensation reaction that closes the macrocycle by eliminating the final hydroxyl group with a hydrogen atom of the first ring .
Industrial Production Methods: In industrial settings, this compound can be produced from 5-aminolevulinic acid using thermostable enzymes such as ALA dehydratase, porphobilinogen deaminase, and this compound synthase . The bioconversion process involves heating Escherichia coli transformants expressing these enzymes, which can convert a significant percentage of 5-aminolevulinic acid to this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form uroporphyrin.
Methylation: It can be methylated by uroporphyrinogen-III C-methyltransferase to form precorrin-1 and precorrin-2.
Decarboxylation: The enzyme this compound decarboxylase converts it into coproporphyrinogen III by decarboxylating the acetic acid side chains.
Common Reagents and Conditions:
Oxidation: Chemical oxidants such as iodine or ferric chloride can be used.
Methylation: S-adenosylmethionine is a common methyl donor in enzymatic methylation reactions.
Decarboxylation: This reaction typically occurs under physiological conditions facilitated by specific enzymes.
Major Products:
Uroporphyrin: Formed by oxidation.
Precorrin-1 and Precorrin-2: Formed by methylation.
Coproporphyrinogen III: Formed by decarboxylation.
Applications De Recherche Scientifique
Uroporphyrinogen III has extensive applications in various fields:
Chemistry: It serves as a precursor in the synthesis of various tetrapyrrole compounds, including heme and chlorophyll.
Biology: It is involved in the biosynthesis pathways of essential biomolecules.
Medicine: Its derivatives are used in photodynamic therapy for cancer treatment and in the study of porphyrias.
Industry: It is used in the production of vitamin B12 and other bioactive porphyrins.
Mécanisme D'action
Uroporphyrinogen III exerts its effects through its role as an intermediate in the biosynthesis of heme and other tetrapyrrole compounds . The enzyme uroporphyrinogen-III cosynthase catalyzes the conversion of preuroporphyrinogen to this compound, which is then further processed by other enzymes to form various end products . The molecular targets include enzymes involved in the tetrapyrrole biosynthesis pathway, such as this compound decarboxylase and uroporphyrinogen-III C-methyltransferase .
Comparaison Avec Des Composés Similaires
Uroporphyrinogen I: A structural isomer of uroporphyrinogen III with a symmetric arrangement of acetic and propionic acid groups.
Coproporphyrinogen III: A decarboxylated derivative of this compound.
Protoporphyrinogen IX: A further oxidized and decarboxylated derivative in the heme biosynthesis pathway.
Uniqueness: this compound is unique due to its asymmetric arrangement of acetic and propionic acid groups, which is essential for its role in the biosynthesis of heme and other tetrapyrrole compounds . This asymmetry allows for the specific enzymatic transformations required to produce biologically active molecules .
Propriétés
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWZXWWOFSFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173444 | |
| Record name | Uroporphyrinogen III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
836.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uroporphyrinogen III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1976-85-8 | |
| Record name | Uroporphyrinogen III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uroporphyrinogen III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001976858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uroporphyrinogen III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uroporphyrinogen III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the key enzymes involved in the biosynthesis of Urogen III?
A1: Two enzymes are crucial: * Porphobilinogen deaminase (HemC/PBGD): This enzyme catalyzes the polymerization of four porphobilinogen molecules to form the linear tetrapyrrole hydroxymethylbilane (preuroporphyrinogen) [, , , , , , ]. * Uroporphyrinogen III synthase (UroS/ HemD): This enzyme directs the cyclization of hydroxymethylbilane, ensuring the specific formation of Urogen III over the biologically inactive isomer, uroporphyrinogen I [, , , , , , , , , ].
Q2: Can you elaborate on the role of this compound synthase (UroS)?
A2: UroS is essential for the formation of the asymmetric Urogen III. In its absence, the linear hydroxymethylbilane spontaneously cyclizes into uroporphyrinogen I, a metabolic dead end. The accumulation of uroporphyrinogen I can lead to debilitating diseases, emphasizing the importance of UroS in maintaining the correct tetrapyrrole pathway [, , , , , ].
Q3: How does porphobilinogen deaminase (PBGD) function in Urogen III biosynthesis?
A3: PBGD utilizes a dipyrromethane cofactor as a primer for the sequential addition of four porphobilinogen molecules []. This process occurs within the enzyme's catalytic cleft, where positively charged amino acids interact with negatively charged carboxylate groups on the cofactor, substrate, and intermediate complexes []. Mutations in these conserved arginine residues can disrupt both cofactor assembly and the polymerization process [].
Q4: Are there any unique features of PBGD in specific organisms like Plasmodium falciparum?
A4: Interestingly, Plasmodium falciparum PBGD (PfPBGD) displays both PBGD and UroS activity, implying a bifunctional role in this organism []. This observation challenges the conventional view of separate enzymes for these steps and highlights the evolutionary diversity of enzymatic functions in different species.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C40H44N4O16 and a molecular weight of 836.78 g/mol.
Q6: Is there any spectroscopic data available for Urogen III?
A6: Unfortunately, the provided research papers do not elaborate on specific spectroscopic data for Urogen III.
Q7: What are the downstream effects of Urogen III in different biosynthetic pathways?
A7: Urogen III serves as the branching point for multiple essential pathways: * Heme biosynthesis: Urogen III undergoes decarboxylation by uroporphyrinogen decarboxylase to form coproporphyrinogen III, eventually leading to heme synthesis [, , , ]. * Chlorophyll biosynthesis: In plants and photosynthetic bacteria, Urogen III is also a precursor for chlorophyll biosynthesis [, , ]. * Siroheme biosynthesis: Urogen III is methylated by S-adenosyl-L-methionine: this compound methyltransferase (SUMT) to produce precorrin-2, a key intermediate in siroheme biosynthesis [, , , , ]. * Cobalamin (Vitamin B12) biosynthesis: Precorrin-2, derived from Urogen III, is further modified in a complex series of reactions to ultimately form cobalamin [, , ].
Q8: How does Urogen III relate to nitrogen and sulfur assimilation in plants?
A8: Urogen III is linked to nitrogen and sulfur assimilation through siroheme, a cofactor for nitrite reductase (NiR) and sulfite reductase (SiR) []. Overexpression of this compound methyltransferase (UPM1) in Arabidopsis thaliana increased NiR and SiR expression, enhancing nitrogen and sulfur assimilation, and ultimately improving plant biomass []. This highlights the crucial role of Urogen III in plant nutrition and growth.
Q9: What are the proposed mechanisms for the decarboxylation of Urogen III in heme biosynthesis?
A9: While Urogen III decarboxylase is known to catalyze this step, the exact mechanism of decarboxylation is still under investigation. Studies suggest that arginine residues (Arg37 and Arg41) in the enzyme's active site play a crucial role in protonating the pyrrole rings of Urogen III, facilitating decarboxylation []. This protonation step appears to be rate-limiting rather than the decarboxylation itself [].
Q10: How is the flow of Urogen III regulated between different biosynthetic pathways?
A10: Regulation of Urogen III flux between competing pathways remains an area of ongoing research. Some studies suggest that feedback mechanisms might be involved, where the end products of each pathway (heme, chlorophyll, siroheme, cobalamin) could potentially regulate the activity of enzymes at the branch point [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)






![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

